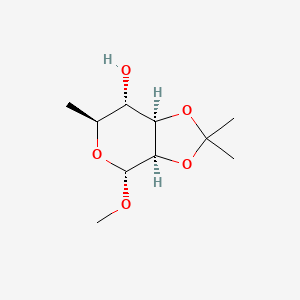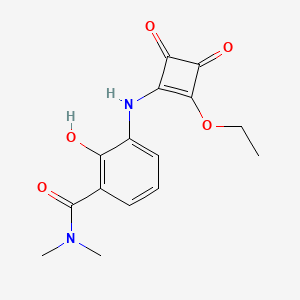
3-((2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino)-2-hydroxy-N,N-dimethylbenzamide
描述
3-((2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino)-2-hydroxy-N,N-dimethylbenzamide (EDDB) is a synthetic compound belonging to the family of N-hydroxybenzamides. It is a promising compound for various scientific research applications due to its unique structure and properties. EDDB is known for its ability to form stable complexes with metal ions, and its ability to bind to specific proteins and enzymes. In addition, EDDB has been found to possess a variety of biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-microbial activities.
科研应用
Structural and Spectroscopic Characterization
3-((2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino)-2-hydroxy-N,N-dimethylbenzamide and its derivatives have been explored for their structural and spectroscopic characteristics. Zareva (2006) utilized ab initio calculations and IR-LD spectroscopy for the structural and spectroscopic characterization of a related compound, 2-[(2-Ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide, comparing the results with single crystal X-ray structures to understand its structural features and assign IR bands (Zareva, 2006).
Chemical Synthesis and Transformations
The compound has been involved in various synthetic processes and chemical transformations. For instance, Kurasawa et al. (1984) studied the reaction of 3-(N, N-dimethylcarbamoyl) furo[2, 3-b] quinoxaline with ethyl cyanoacetate, leading to ring transformations and formation of several novel compounds, demonstrating its versatility in organic synthesis (Kurasawa et al., 1984).
Application in Medicinal Chemistry
In medicinal chemistry, this compound has been utilized in synthesizing various derivatives with potential therapeutic applications. For example, Pişkin et al. (2020) synthesized new derivatives of this compound, demonstrating their potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Antibacterial and Antimicrobial Activities
Research by Zhang (2011) focused on the synthesis and structural characterization of antipyrine derivatives, including 3-((2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino)-2-hydroxy-N,N-dimethylbenzamide, revealing their strong antibacterial activities. This highlights the potential of these compounds in developing new antibacterial agents (Zhang, 2011).
Crystallographic Studies
Prohens et al. (2017) conducted a combined crystallographic and theoretical study of weak intermolecular interactions in crystalline squaric acid esters and amides, which include derivatives of the subject compound. This study provided insights into the formation of supramolecular assemblies in solid states, which is crucial for understanding the properties of these materials (Prohens et al., 2017).
性质
IUPAC Name |
3-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]-2-hydroxy-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-4-22-14-10(12(19)13(14)20)16-9-7-5-6-8(11(9)18)15(21)17(2)3/h5-7,16,18H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEPOPXPKRWVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NC2=CC=CC(=C2O)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474435 | |
| Record name | 3-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]-2-hydroxy-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino)-2-hydroxy-N,N-dimethylbenzamide | |
CAS RN |
464913-33-5 | |
| Record name | 3-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]-2-hydroxy-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

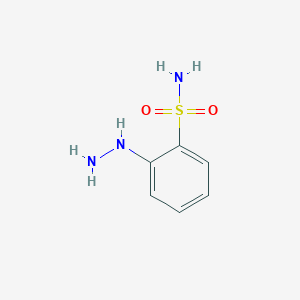

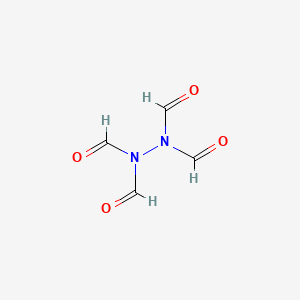

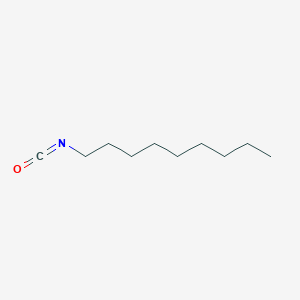
![Methyl [(2-cyanoethyl)amino]acetate](/img/structure/B1600036.png)


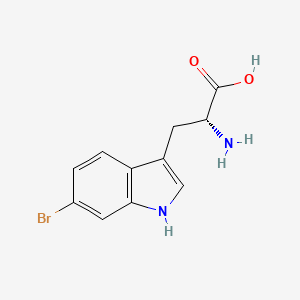



![2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B1600049.png)
